molecular formula C10H15NO3S B4668344 N-(3-methoxypropyl)benzenesulfonamide

N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B4668344
M. Wt: 229.30 g/mol
InChI Key: GKSUFCWGVJCSOK-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.07726451 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides, including derivatives like N-(3-methoxypropyl)benzenesulfonamide, have been explored for their role as carbonic anhydrase inhibitors (CAIs). These compounds, by integrating various moieties at the sulfonamide zinc binding group, present significant insights into their inhibition mechanism, which is crucial for understanding their therapeutic potential in various conditions, such as glaucoma, epilepsy, and altitude sickness (Di Fiore et al., 2011).

Photodynamic Therapy Applications

A particular study highlights the use of N-substituted benzenesulfonamide derivatives in the development of zinc phthalocyanine compounds with high singlet oxygen quantum yields. These properties make them promising candidates for photodynamic therapy, particularly in treating cancer, due to their excellent fluorescence properties and appropriate photodegradation quantum yields (Pişkin et al., 2020).

Antiproliferative Activities

N-substituted benzenesulfonamides have been synthesized and evaluated for their antiproliferative activities. Studies have identified compounds like 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide as potent inhibitors with significant antiproliferative effects on specific cancer cell lines, suggesting potential applications in cancer therapy (Bouissane et al., 2006).

Applications in Neurology and Cognitive Enhancement

Certain N-substituted benzenesulfonamides, like SB-399885, have been studied for their affinity towards human 5-HT6 receptors. These compounds have shown potential in cognitive enhancement, particularly in addressing deficits observed in conditions like Alzheimer’s disease and schizophrenia. Their ability to increase extracellular acetylcholine levels in the brain underscores their therapeutic potential in neurology (Hirst et al., 2006).

Antibacterial Applications

The synthesis of N-substituted benzenesulfonamides has also been directed towards developing antibacterial agents. Studies have demonstrated the efficacy of these compounds against bacterial strains like Escherichia coli, indicating their potential in addressing bacterial infections (Abbasi et al., 2019).

Synthesis and Characterization

Research has also focused on the synthesis and characterizationof N-substituted benzenesulfonamide compounds, including this compound. These studies provide valuable insights into the chemical properties and potential applications of these compounds. For instance, the synthesis and characterization of N-(3-methoxybenzoyl)benzenesulfonamide through reactions involving benzenesulfonamide and 3-methoxybenzoic acid have been detailed, highlighting the structural aspects and crystal properties that are critical in determining their potential applications (Sreenivasa et al., 2014).

Novel Drug Development

Further investigations have led to the development of N-substituted benzenesulfonamides as novel drug candidates. These compounds have been evaluated for various biological activities, including their roles as enzyme inhibitors and potential treatments for diseases like cancer. The development of novel nonsteroidal progesterone receptor antagonists using N-(4-phenoxyphenyl)benzenesulfonamide derivatives exemplifies this application, potentially offering new therapeutic options for diseases like breast cancer and endometriosis (Yamada et al., 2016).

Properties

IUPAC Name

N-(3-methoxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-9-5-8-11-15(12,13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSUFCWGVJCSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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